molecular formula C13H15N5O B12762568 Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- CAS No. 195252-40-5

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)-

Katalognummer: B12762568
CAS-Nummer: 195252-40-5
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: SJUAGEBOYONAMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- is a complex organic compound that belongs to the class of formamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropylation of a purine derivative, followed by formylation to introduce the formamide group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications.

Analyse Chemischer Reaktionen

Types of Reactions

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and purine ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Formamide, N-cyclopropyl-N-(1-methylethyl)-: Shares the cyclopropyl and formamide groups but differs in the substituents on the purine ring.

    Cyclopropylisopropylformamide: Another related compound with similar structural features.

Uniqueness

Formamide, N-cyclopropyl-N-(9-(cyclopropylmethyl)-9H-purin-6-yl)- stands out due to its specific combination of cyclopropyl groups and a purine ring, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

195252-40-5

Molekularformel

C13H15N5O

Molekulargewicht

257.29 g/mol

IUPAC-Name

N-cyclopropyl-N-[9-(cyclopropylmethyl)purin-6-yl]formamide

InChI

InChI=1S/C13H15N5O/c19-8-18(10-3-4-10)13-11-12(14-6-15-13)17(7-16-11)5-9-1-2-9/h6-10H,1-5H2

InChI-Schlüssel

SJUAGEBOYONAMV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CN2C=NC3=C2N=CN=C3N(C=O)C4CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.